4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-(2-Aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a benzyl group at position 5 and a 2-aminoethyl substituent at position 3. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-benzyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-7-6-10-11(14-15-12(10)16)8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYLGHSYYZGTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)NN2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178330 | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(phenylmethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-01-6 | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(phenylmethyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(phenylmethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the pyrazolone ring or the benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolone derivatives, including 4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolone showed promising results against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and could serve as a lead compound for developing new anti-inflammatory drugs.
Case Study : An experimental study found that pyrazolone derivatives reduced inflammation in rodent models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Pesticide Development
This compound has shown potential as a biopesticide due to its ability to disrupt pest metabolism. Its effectiveness against specific pests makes it a candidate for environmentally friendly pest control solutions.
Case Study : Research conducted at an agricultural university demonstrated that formulations containing this compound significantly reduced pest populations while being non-toxic to beneficial insects .
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.
Case Study : A study published in Polymer Science explored the synthesis of novel polymers using this compound as a building block, resulting in materials with improved tensile strength and thermal resistance .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Pyrazolones
Substituent Variations and Physical Properties
The table below compares substituents and key properties of 4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one with similar compounds:
Key Observations:
- Solubility: Aminoethyl (target compound) and hydroxyethyl () groups enhance solubility compared to non-polar substituents like ethyl or methyl ().
- Melting Points: Polar substituents (e.g., hydroxy/methoxyphenyl in ) correlate with higher melting points (>170°C), suggesting stronger intermolecular hydrogen bonding.
- Steric Effects: Bulky groups like benzyl (target compound) or benzo[d]thiazol-2-yl () may influence crystal packing and biological target interactions.
Crystallographic and Computational Insights
- Crystal Structure Determination: Analogs like 4-((3,5-dichloro-2-hydroxyphenyl)methyl)-5-methyl-3H-pyrazol-3-one () were characterized via single-crystal XRD using SHELX software (). The target compound’s structure could be similarly resolved, with the benzyl group likely inducing specific packing patterns.
- DFT Calculations: Pyrazolone analogs underwent density functional theory (DFT) to optimize geometries and predict electronic properties (). Such studies could reveal the aminoethyl group’s impact on the target compound’s reactivity.
Biological Activity
4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core structure. Its unique molecular composition, featuring both amino and benzyl groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-(2-aminoethyl)-5-benzyl-1,2-dihydropyrazol-3-one, with a molecular weight of 217.27 g/mol and a CAS number of 881041-01-6. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the hydrophobic benzyl group enhances binding affinity. These interactions can lead to modulation of enzyme activity or receptor signaling pathways.
Antitumor Activity
Recent studies have indicated that pyrazolone derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. The structure–activity relationship (SAR) studies suggest that modifications in the pyrazolone core can enhance cytotoxicity against cancer cell lines .
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicates moderate to high activity against various Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazolone have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolone derivatives revealed that this compound exhibited potent inhibitory effects on tumor growth in vitro. The compound was tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, the compound was found to significantly reduce levels of inflammatory markers in macrophage cultures treated with LPS. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be tailored to improve yield?
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Methodological Answer : The synthesis typically involves condensation reactions between pyrazolone precursors and substituted benzyl/aminoethyl groups. For example, refluxing in ethanol with catalytic acetic acid under inert conditions (e.g., nitrogen) can enhance regioselectivity and yield . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) can mitigate side products .
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Key Data :
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Ethanol (reflux) | |
| Catalyst | Acetic acid (0.5 eq) | |
| Yield | 65–75% after purification |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
-
¹H/¹³C NMR : Prioritize signals for the ethylamino group (δ ~2.8–3.5 ppm for CH₂; δ ~1.5–2.0 ppm for NH₂) and benzyl aromatic protons (δ ~7.2–7.5 ppm). The pyrazolone carbonyl (C=O) appears at δ ~160–165 ppm in ¹³C NMR .
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IR : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) confirm functional groups .
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UV-Vis : π→π* transitions in the benzyl ring (~250–280 nm) and n→π* in the pyrazolone moiety (~300–320 nm) validate conjugation .
- Example Data :
| Technique | Key Peaks | Observations |
|---|---|---|
| ¹H NMR | δ 3.2 (t, CH₂), δ 7.3 (m, Ar-H) | Confirms ethylamino and benzyl groups |
| IR | 1680 cm⁻¹ (C=O) | Validates pyrazolone core |
Q. What crystallographic methodologies are recommended for resolving the three-dimensional structure of this compound?
- Methodological Answer :
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Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
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Structure Solution : Employ direct methods (SHELXT) or Patterson techniques (SHELXD) for phase determination .
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Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H⋯O/S interactions) should be validated using PLATON .
- Software Workflow :
Data Integration → SHELXT (Solution) → SHELXL (Refinement) → ORTEP-3 (Visualization) [[1, 6, 9]]
Advanced Research Questions
Q. How can crystallographic data be reconciled when encountering disorders or twinning in the crystal lattice of pyrazolone derivatives?
- Methodological Answer :
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Twinning : Use the TWIN/BASF commands in SHELXL to refine twin fractions. For example, a BASF value of 0.25 indicates a 25% contribution from the twin component .
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Disorder : Apply PART/SAME restraints for overlapping atoms. For severe cases, split models into two or more components with occupancy refinement .
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Validation : Cross-check residual density maps (>0.5 e⁻/ų) and R-factor convergence (R1 < 5%) .
Q. What computational strategies are suitable for predicting electronic properties and bioactivity?
- Methodological Answer :
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DFT Calculations : Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
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Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., antiviral targets). Prioritize docking poses with ΔG < -7 kcal/mol and RMSD < 2.0 Å .
- Key Metrics :
| Property | Computational Tool | Reference |
|---|---|---|
| HOMO-LUMO | Gaussian 09 | |
| Docking | AutoDock Vina |
Q. How to address contradictions between experimental spectral data and computational predictions for tautomeric forms?
- Methodological Answer :
- Multi-Technique Validation : Compare XRD-derived bond lengths (e.g., C=O vs. C–OH in keto-enol tautomers) with DFT-optimized geometries. For example, a C=O bond length of 1.23 Å in XRD confirms the keto form .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., coalescence temperatures) .
Q. What strategies are effective for analyzing non-covalent interactions in the solid state?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
